molecular formula C19H21N3 B3054303 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole CAS No. 594827-31-3

1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole

Cat. No.: B3054303
CAS No.: 594827-31-3
M. Wt: 291.4 g/mol
InChI Key: MGBMPPPTIOOZPR-UHFFFAOYSA-N
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Description

The compound “1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole” is a chemical compound . It is a key intermediate for Protein Kinase C Inhibitor LY317615 .

Scientific Research Applications

  • Process Development for Key Intermediate in Protein Kinase C Inhibitors : A study by Boini et al. (2006) focuses on the process development for producing this compound as a key intermediate in the synthesis of protein kinase C inhibitor LY317615. The developed process reflects Eli Lilly and Company's commitment to environmentally friendly practices (Boini et al., 2006).

  • Reactions of N- and C-Alkenylanilines : Research by Mazgarova et al. (2012) investigates the reactions of N- and C-alkenylanilines, including the synthesis of 2-vinyldihydroindoles from related aniline compounds. This study provides insights into the chemical behavior and potential applications of these compounds (Mazgarova et al., 2012).

  • Corrosion Inhibition in Mild Steel : A study by Verma et al. (2016) demonstrates that 3-amino alkylated indoles, including derivatives of 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole, are effective corrosion inhibitors for mild steel in acidic environments. The research highlights the compound's potential in industrial applications (Verma et al., 2016).

  • Synthesis of Tritiated Isotopomers for ADME Studies : Wheeler and Clodfelter (2008) discuss the synthesis of tritiated isotopomers of enzastaurin and its N-des-pyridylmethyl metabolite, indicating the use of this compound in advanced drug metabolism and pharmacokinetic studies (Wheeler & Clodfelter, 2008).

  • Palladacycles with Indole Core as Catalysts : Singh et al. (2017) synthesized derivatives of 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde for use in creating palladacycles. These compounds have potential applications as catalysts in chemical reactions (Singh et al., 2017).

Properties

IUPAC Name

1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-2-7-19-16(5-1)8-14-22(19)18-9-12-21(13-10-18)15-17-6-3-4-11-20-17/h1-8,11,14,18H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBMPPPTIOOZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC3=CC=CC=C32)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628566
Record name 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594827-31-3
Record name 1-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594827-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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